4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H16N2O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H16N2O/c27-17-21-14-15-23(16-22(21)18-28)29-26-24(19-8-3-1-4-9-19)12-7-13-25(26)20-10-5-2-6-11-20/h1-16H |
InChI Key |
PNGZIPYXTUHXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile typically involves a series of organic reactions. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which can be synthesized from commercially available phthalimide . This intermediate is then subjected to further reactions to introduce the diphenylphenoxy group, resulting in the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Biological Research: It may have applications in biological research, particularly in the study of molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in charge-transfer processes, which are crucial for its function in electronic devices. The pathways involved include intramolecular charge transfer (ICT) from donor to acceptor groups, leading to polarization and dipolar character .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric properties of substituents on the benzene-1,2-dicarbonitrile core critically influence the compound’s behavior. Key comparisons include:
Key Observations :
- Electronic Effects: Electron-withdrawing cyano groups lower the LUMO energy, enhancing charge-transfer properties.
- Crystallinity: Methoxy-substituted derivatives (e.g., 4-(3-methoxyphenoxy)benzene-1,2-dicarbonitrile) form monoclinic crystals with weak hydrogen bonds, influencing solubility and melting behavior .
Thermal and Photochemical Stability
Oligo(phenyleneethynylene)-based dicyanobenzene derivatives exhibit superior thermal stability (>300°C) due to rigid backbones, while this compound likely shares this trait due to aromatic stacking and steric protection . In contrast, triazole-sulfanyl derivatives may show lower thermal stability due to weaker C–S bonds .
Computational Insights
Comparable analyses for this compound would predict larger dipole moments and polarizabilities due to extended conjugation.
Biological Activity
4-(2,6-Diphenylphenoxy)benzene-1,2-dicarbonitrile is a compound of interest due to its potential biological activities. Research has indicated that compounds with similar structures often exhibit various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a central benzene ring substituted with two cyano groups and a phenoxy moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| HeLa (Cervical) | 12.7 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth. These results suggest that the compound has significant potential as an antimicrobial agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Studies suggest that the cyano groups may participate in electron-withdrawing effects that enhance the reactivity of the compound towards cellular targets.
Case Studies
- Study on Cancer Cell Lines : In a controlled laboratory setting, researchers treated MCF-7 and HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis as measured by flow cytometry.
- Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound against resistant strains of bacteria isolated from infected patients. The findings revealed that it inhibited growth in strains resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Key steps include:
- Introducing the 2,6-diphenylphenoxy group via alkoxylation using potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) .
- Optimizing temperature (80–120°C) and reaction time (12–24 hrs) to balance between side reactions (e.g., cyano group hydrolysis) and product stability.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the dicarbonitrile product .
- Critical Parameters : Solvent choice (DMF vs. acetonitrile) impacts reaction kinetics, while excess base can lead to byproducts like dehalogenation .
Q. How is the crystal structure of this compound determined experimentally, and what software tools are recommended for refinement?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is used, with crystals grown via slow evaporation in solvents like dichloromethane/hexane .
- Refinement : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule crystallography .
- Validation : WinGX and ORTEP-3 for visualizing displacement ellipsoids and hydrogen-bonding networks .
- Example : In analogous compounds like 4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, SHELXL achieved R-factors < 5% .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- FT-IR : Identify nitrile stretches (C≡N) at ~2220–2240 cm⁻¹. Discrepancies in peak positions may arise from crystal packing effects .
- NMR : Use ¹³C NMR to confirm aromatic carbons adjacent to electron-withdrawing groups (e.g., cyano at δ 115–120 ppm). Overlapping signals in crowded regions (e.g., diphenyl groups) may require 2D NMR (COSY, HSQC) .
- Resolution : Compare experimental data with density functional theory (DFT)-calculated spectra (B3LYP/6-311G(d)) to assign ambiguous peaks .
Advanced Research Questions
Q. How can discrepancies between experimental and computational geometric parameters (e.g., bond lengths, angles) be analyzed?
- Methodology :
- DFT Optimization : Perform geometry optimization at B3LYP/6-311G(d,p) level. Compare with SC-XRD data to identify deviations > 0.05 Å in bond lengths .
- Root Cause : Differences often arise from intermolecular interactions (e.g., C–H···N hydrogen bonds) in the crystal lattice not modeled in gas-phase DFT .
- Case Study : For 4-[(4-methyl-5-phenyl-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, the calculated vs. experimental C–N bond length differed by 0.02 Å due to crystal packing .
Q. What strategies are effective in resolving contradictory reactivity data (e.g., unexpected electrophilic substitution sites)?
- Methodology :
- Reactivity Mapping : Use molecular electrostatic potential (MEP) surfaces (DFT-derived) to predict electrophilic attack sites. Regions with lower electron density (positive MEP) are more reactive .
- Experimental Validation : Perform bromination or nitration reactions and analyze regioselectivity via LC-MS or SC-XRD.
- Example : In 4-(tetrafluoroethoxy)benzene-1,2-dicarbonitrile, the cyano groups direct electrophiles to the para position of the phenoxy group, confirmed by MEP .
Q. How does the electronic structure (HOMO-LUMO gap) influence material science applications, and how is it calculated?
- Methodology :
- DFT Calculation : Compute frontier orbitals using B3LYP/6-311G(d). A smaller HOMO-LUMO gap (< 4 eV) indicates higher conductivity .
- Correlation with Properties : For 4-(triazolylsulfanyl)benzene-1,2-dicarbonitrile, a gap of 4.39 eV suggests potential as a semiconductor .
- Table : Comparative HOMO-LUMO Gaps of Analogues
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| 4-(Triazolylsulfanyl)-benzene-dicarbonitrile | -6.52 | -2.13 | 4.39 |
| 4-(Tetrafluoroethoxy)-benzene-dicarbonitrile | -6.78 | -2.45 | 4.33 |
Q. What intermolecular interactions dominate in the crystal lattice, and how do they affect material properties?
- Methodology :
- SC-XRD Analysis : Identify weak hydrogen bonds (C–H···N, C–H···O) and π-π stacking (3.5–4.0 Å interplanar distance) .
- Impact on Properties : Strong π-π interactions enhance thermal stability (TGA data > 300°C) but reduce solubility in non-polar solvents .
- Case Study : In 4-(furan-2-ylmethoxy)benzene-1,2-dicarbonitrile, C–H···N bonds (2.8 Å) stabilize the monoclinic lattice (space group P21/n) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of the cyano groups in similar compounds?
- Methodology :
- Kinetic Studies : Perform hydrolysis experiments under varying pH (e.g., pH 7–12) and monitor via FT-IR or HPLC.
- Comparative Analysis : In phthalonitrile resins, the hydrolytic rate constant (k) for 4-(4-cyanophenoxy)benzene-1,2-dicarbonitrile was 8.2×10⁻⁴ s⁻¹ at pH 10, 65°C, differing from less stable analogues .
- Mitigation : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce nucleophilic attack on cyano groups .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
